molecular formula C16H15BrN2O B5963704 2-(2-Methylimidazo[1,2-a]pyridin-4-ium-1-yl)-1-phenylethanone;bromide

2-(2-Methylimidazo[1,2-a]pyridin-4-ium-1-yl)-1-phenylethanone;bromide

Cat. No.: B5963704
M. Wt: 331.21 g/mol
InChI Key: XRFXJRIQKRHGIM-UHFFFAOYSA-M
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Description

2-(2-Methylimidazo[1,2-a]pyridin-4-ium-1-yl)-1-phenylethanone;bromide is a compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The imidazo[1,2-a]pyridine moiety is recognized for its wide range of applications in medicinal chemistry, material science, and other branches of chemistry .

Properties

IUPAC Name

2-(2-methylimidazo[1,2-a]pyridin-4-ium-1-yl)-1-phenylethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N2O.BrH/c1-13-11-17-10-6-5-9-16(17)18(13)12-15(19)14-7-3-2-4-8-14;/h2-11H,12H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFXJRIQKRHGIM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+]2=CC=CC=C2N1CC(=O)C3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methylimidazo[1,2-a]pyridin-4-ium-1-yl)-1-phenylethanone;bromide undergoes various types of reactions, including halogenation, oxidation, and substitution reactions. For example, it reacts with bromine and iodine to form 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .

Common Reagents and Conditions: Common reagents used in these reactions include bromine, iodine, and sodium methoxide. The reactions are typically carried out under conditions such as room temperature or mild heating .

Major Products: The major products formed from these reactions include 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides, which have shown antimicrobial properties .

Mechanism of Action

The mechanism of action of 2-(2-Methylimidazo[1,2-a]pyridin-4-ium-1-yl)-1-phenylethanone;bromide involves its interaction with molecular targets and pathways in microbial cells. For instance, the compound’s antimicrobial activity against Staphylococcus aureus is attributed to its ability to disrupt cell membrane integrity and interfere with essential cellular processes .

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